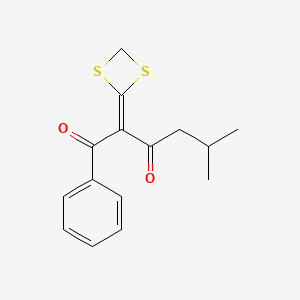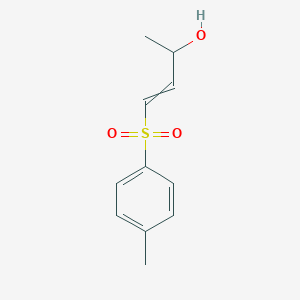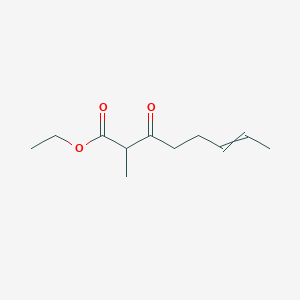
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione is a complex organic compound that belongs to the class of ketene dithioacetal derivatives.
Méthodes De Préparation
The synthesis of 2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a dithioacetal in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with antimicrobial properties. In the field of corrosion inhibition, it has shown promise as an effective inhibitor for stainless steel in acidic environments . Additionally, its unique structural features make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione involves its interaction with molecular targets through various pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents further corrosion. This adsorption process is typically governed by the Langmuir adsorption model and involves both physisorption and chemisorption . In biological systems, its mechanism of action may involve the disruption of microbial cell membranes or inhibition of key enzymes .
Comparaison Avec Des Composés Similaires
2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione can be compared with other ketene dithioacetal derivatives, such as methyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate and 2-(1,3-dithietan-2-ylidene) cyclohexane-1,3-dione. These compounds share similar structural features but differ in their specific functional groups and applications. For instance, while all these compounds can act as corrosion inhibitors, their efficiency and mechanism of action may vary depending on the specific metal surface and environmental conditions .
Propriétés
Numéro CAS |
111604-13-8 |
|---|---|
Formule moléculaire |
C15H16O2S2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-(1,3-dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione |
InChI |
InChI=1S/C15H16O2S2/c1-10(2)8-12(16)13(15-18-9-19-15)14(17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
HBVNVNWADLEAIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C(=C1SCS1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)



![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)


![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)


![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)


